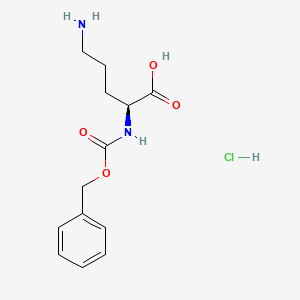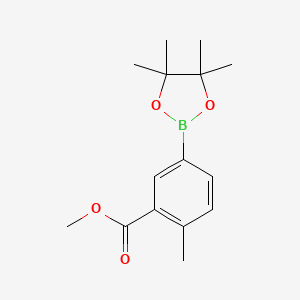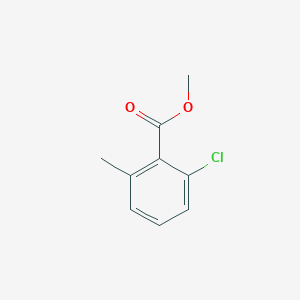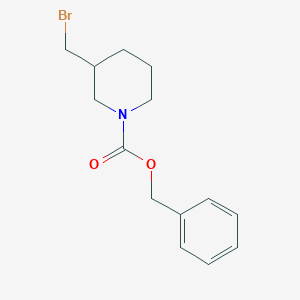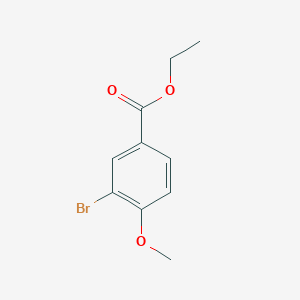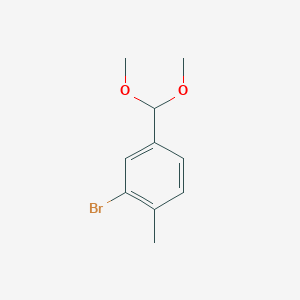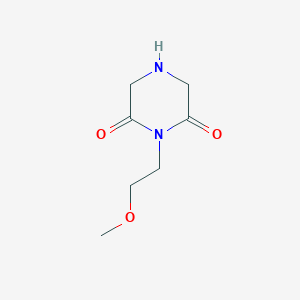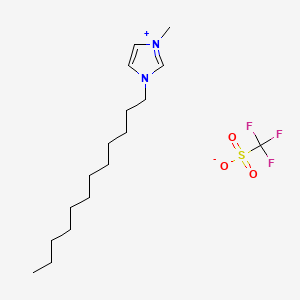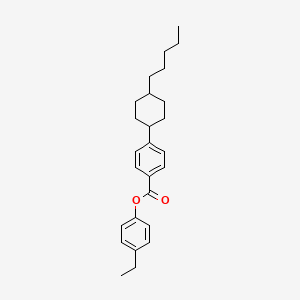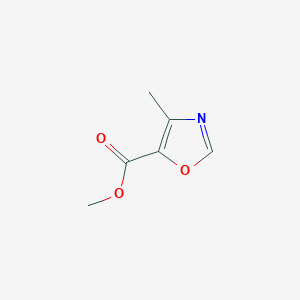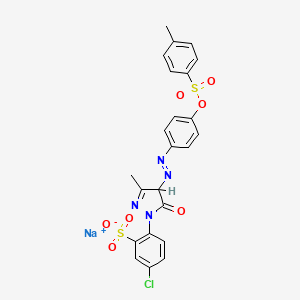
Acid Leather Yellow G
概要
説明
Acid Leather Yellow G (ALYG) is a synthetic dye used in the laboratory for various purposes. It is a member of the azo dye family, which are the most widely used dyes in the world. ALYG has a wide range of applications in the laboratory, including in histology, microscopy, staining procedures, and other laboratory techniques. ALYG is a yellowish-green dye that is soluble in water and has a pH range of 6.5-7.5. It is a highly stable dye and is not affected by light or air. ALYG is used in laboratories to identify and differentiate between different types of cells, tissues, and organs. It is also used in many biochemical and physiological experiments.
作用機序
Acid Leather Yellow G binds to proteins and nucleic acids in cells, tissues, and organs. It binds to proteins through its azo group, which has a strong affinity for proteins. Acid Leather Yellow G also binds to DNA through its azo group, which has a strong affinity for nucleic acids. When Acid Leather Yellow G binds to proteins and nucleic acids, it forms a complex that is visible under the microscope. This complex can then be used to identify and differentiate between different types of cells, tissues, and organs.
生化学的および生理学的効果
Acid Leather Yellow G has been used in a wide range of biochemical and physiological experiments. It has been used to study the structure and function of proteins and nucleic acids, as well as to study the effects of drugs and other compounds on cellular processes. Acid Leather Yellow G can also be used to study the effects of environmental factors, such as temperature, light, and air, on cellular processes.
実験室実験の利点と制限
The main advantage of Acid Leather Yellow G is its stability and solubility in water. Acid Leather Yellow G is highly stable and is not affected by light or air. It is also soluble in water and has a wide pH range, making it suitable for use in a variety of laboratory experiments. However, Acid Leather Yellow G is not suitable for use in experiments that require high temperatures, as it is not heat stable. Additionally, Acid Leather Yellow G is not suitable for use in experiments that require high concentrations of dye, as it can be toxic at high concentrations.
将来の方向性
The potential future directions for Acid Leather Yellow G include its use in the development of new staining techniques, such as fluorescent staining. Additionally, Acid Leather Yellow G could be used in the development of new methods for the identification and differentiation of cells, tissues, and organs. Acid Leather Yellow G could also be used in the development of new methods for the detection of specific proteins and nucleic acids. Finally, Acid Leather Yellow G could be used in the development of new methods for the study of the effects of environmental factors on cellular processes.
科学的研究の応用
Acid Leather Yellow G has been used in a wide range of scientific research applications, including histology, microscopy, and staining procedures. It is used to identify and differentiate between different types of cells, tissues, and organs. Acid Leather Yellow G is also used in biochemical and physiological experiments, as it is highly stable and does not react with light or air. Acid Leather Yellow G is often used in immunohistochemistry, as it binds to proteins in the tissue and can be used to detect specific proteins. Acid Leather Yellow G is also used in DNA sequencing, as it binds to DNA and can be used to detect specific sequences.
特性
IUPAC Name |
sodium;5-chloro-2-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O7S2.Na/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32;/h3-13,22H,1-2H3,(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKDBQWDRGRKGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN4NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884278 | |
| Record name | Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Leather Yellow G | |
CAS RN |
6372-96-9 | |
| Record name | Polar Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 5-chloro-2-[4,5-dihydro-3-methyl-4-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-chloro-2-(5-hydroxy-3-methyl-4-(4-((4-methylphenyl)sulphonyloxy)phenylazo)pyrazol-1-yl)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




